Selenol vs. Thiol Acidity: ~1,000-Fold Stronger Acid Enables Physiological Selenolate Availability
The selenol (-SeH) functional group of 1-amino-2-methylpropane-2-selenol is approximately 1,000-fold more acidic than the thiol (-SH) group of its direct sulfur analog, 1-amino-2-methylpropane-2-thiol. For the methyl derivatives (the simplest structurally comparable pair), methaneselenol (CH₃SeH) exhibits a pKa of 5.2, while methanethiol (CH₃SH) has a pKa of 8.3 [1][2]. This ~3-unit pKa difference means that at physiological pH (7.4), the selenol is >99% deprotonated to the highly nucleophilic selenolate anion (RSe⁻), whereas the thiol remains predominantly (>85%) protonated and less nucleophilic [1]. For selenocysteine specifically, the experimentally determined pKa is 5.43 ± 0.02 [3].
| Evidence Dimension | Acid dissociation constant (pKa) of Se-H vs S-H functional group |
|---|---|
| Target Compound Data | pKa ~5.2 (class value for aliphatic selenols; selenocysteine pKa = 5.43 ± 0.02) |
| Comparator Or Baseline | 1-Amino-2-methylpropane-2-thiol (sulfur analog): pKa ~8.3 (class value for aliphatic thiols; cysteine pKa ~8.3-8.5) |
| Quantified Difference | ΔpKa ≈ 3 units; selenol is ~1,000-fold more acidic; at pH 7.4, selenolate fraction >99% vs thiolate fraction <15% |
| Conditions | Aqueous solution, 25°C; physiological pH 7.4; pKa values referenced to methyl and selenocysteine/cysteine derivatives |
Why This Matters
Procurement of the selenol rather than its thiol analog ensures that at physiological pH, the dominant species is the reactive selenolate nucleophile required for GPx-like catalytic cycles, redox sensing, and scavenging of peroxynitrite and other biological oxidants.
- [1] Axley MJ, Böck A, Stadtman TC. Catalytic properties of an Escherichia coli formate dehydrogenase mutant in which sulfur replaces selenium. Proc Natl Acad Sci USA. 1991;88(19):8450-8454. View Source
- [2] Selenol. IPFS/Wikiwand. pKa of CH₃SeH = 5.2; pKa of CH₃SH = 8.3. Selenols are ~1000× stronger acids than thiols. View Source
- [3] Byun BJ, Kang YK. Conformational preferences and pKa value of selenocysteine residue. Biopolymers. 2011;95(5):345-353. Experimental pKa = 5.43 ± 0.02. View Source
